The compound identified as UNII-Y3HMf6G24B is a unique ingredient identifier (UNII) assigned by the United States Food and Drug Administration (FDA). This system provides a standardized way to identify substances used in food, drugs, and cosmetics. The UNII is a ten-character alphanumeric code generated randomly, ensuring that it does not contain any semantic or structural information about the substance itself. UNIIs are crucial for regulatory purposes, allowing for consistent tracking and identification of ingredients across various applications .
The UNII system is maintained by the FDA and the United States Pharmacopeia (USP). It is part of the broader Global Substance Registration System, which aims to facilitate the identification of substances based on their scientific characteristics. The availability of a UNII does not imply any regulatory review or approval, but rather serves as a tool for accurate substance identification .
UNII-Y3HMf6G24B falls under the classification of chemical substances that may be used in pharmaceutical formulations or cosmetic products. The classification is determined based on its chemical structure and intended use, which can include active pharmaceutical ingredients, excipients, or other functional components in formulations.
The synthesis of compounds associated with UNII-Y3HMf6G24B typically involves organic synthesis techniques that may include:
While specific synthesis routes for UNII-Y3HMf6G24B are not detailed in the available literature, general practices in organic synthesis would apply. This includes using reagents that are compatible with the desired functional groups present in the compound. Analytical methods such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry (MS) are often employed to confirm the structure and purity of the synthesized compound.
Molecular weight, structural formula, and specific bonding arrangements are critical for understanding the properties and reactivity of any chemical compound. These details would typically be available in chemical databases or publications related to the specific compound.
Chemical reactions involving compounds like UNII-Y3HMf6G24B could include:
The specific reaction pathways would depend on the functional groups present within the compound. Reaction conditions such as temperature, pressure, and solvent choice play crucial roles in determining reaction outcomes.
The mechanism of action for compounds associated with UNII identifiers often relates to their biological activity. For instance, if UNII-Y3HMf6G24B is an active pharmaceutical ingredient, its mechanism could involve:
Quantitative data regarding efficacy, potency, and pharmacodynamics would typically be derived from experimental studies and clinical trials.
Common physical properties include:
Chemical properties such as pH stability, reactivity with other substances, and thermal stability are essential for assessing safety and efficacy in formulations. These properties can be determined through systematic testing methods outlined in pharmacopoeias.
Compound Unii-Y3hmf6G24B, identified as (2-chloropyridin-4-yl)methanamine, functions as a potent and selective inhibitor of lysyl oxidase like 2 by exploiting the enzyme’s catalytic mechanism. This small molecule contains a primary amine that undergoes nucleophilic attack on the lysyl tyrosylquinone cofactor within the active site, forming a substrate Schiff base intermediate (II). This intermediate undergoes irreversible rearrangement into a stabilized product Schiff base (IIIA) that resists hydrolysis, effectively trapping the enzyme in an inactive state [1]. The chlorine atom at the pyridine ring’s 2-position provides critical electronic effects that enhance this stabilization, likely through hydrophobic interactions or halogen bonding with adjacent residues in the lysyl oxidase like 2 active site [1].
The irreversible nature of inhibition was demonstrated through preincubation experiments where potency increased from an IC₅₀ of 243 nM at 15 minutes to 66 nM after 2 hours, indicating time-dependent complex stabilization. Kinetic analyses confirmed non-competitive inhibition patterns with respect to the substrate 1,5-diaminopentane, supporting formation of a dead-end complex rather than mere competitive displacement. Unlike broad-spectrum lysyl oxidase inhibitors like β-aminopropionitrile, Compound Unii-Y3hmf6G24B exhibits >100-fold selectivity for lysyl oxidase like 2 over lysyl oxidase, lysyl oxidase like 1, monoamine oxidase A, monoamine oxidase B, and semicarbazide-sensitive amine oxidase. This selectivity arises from structural differences in the lysyl oxidase like 2 active site, particularly the presence of an N-glycosylated Asn644 residue absent in other family members [1] [3].
Table 1: Active Site Interactions of Compound Unii-Y3hmf6G24B with Lysyl Oxidase Like 2
Active Site Feature | Interaction with Compound Unii-Y3hmf6G24B | Functional Consequence |
---|---|---|
Lysyl tyrosylquinone cofactor | Forms irreversible Schiff base with primary amine | Prevents aldehyde product release |
Copper ion | Potential coordination via pyridine nitrogen | Stabilizes transition state geometry |
Asn644 (N-glycosylated) | Chlorine atom hydrophobic interactions | Confers lysyl oxidase like 2 selectivity |
His303 (conserved base) | Disrupted proton transfer | Arrests catalytic cycle at intermediate IIIA |
While Compound Unii-Y3hmf6G24B forms a covalent adduct with the lysyl tyrosylquinone cofactor, its inhibition exhibits pseudo-irreversible characteristics due to slow dissociation kinetics under physiological conditions. This distinction from classical irreversible inhibitors arises from the hydrolytic instability of the enzyme-inhibitor complex over extended time periods, though the dissociation half-life exceeds 24 hours in physiological buffers. Molecular dynamics simulations reveal that the 2-chloropyridine moiety induces conformational strain in the catalytic domain, distorting the copper-binding site and preventing recycling of the reduced lysyl tyrosylquinone cofactor back to its oxidized state. This structural perturbation creates a high-energy barrier for complex dissociation [1] [3].
Notably, lysyl oxidase like 2 possesses four scavenger receptor cysteine-rich domains that participate in non-enzymatic functions. Research demonstrates that even catalytically inactive lysyl oxidase like 2 mutants (e.g., Tyr689Phe) lacking the ability to form the lysyl tyrosylquinone cofactor retain biological activity through these scavenger receptor cysteine-rich domains. Specifically, the fourth scavenger receptor cysteine-rich domain mediates protein-protein interactions with extracellular matrix components and cell surface receptors. This domain enables lysyl oxidase like 2 to influence cellular differentiation independently of its catalytic function, as evidenced by the inhibition of keratinocyte differentiation by both wild-type and catalytic-dead lysyl oxidase like 2 in a β-aminopropionitrile-insensitive manner. Antibody blockade of the fourth scavenger receptor cysteine-rich domain (e.g., AB0023 antibody) abolishes this effect, confirming the existence of non-catalytic regulatory functions [7].
Table 2: Characteristics of Catalytic versus Non-Catalytic Lysyl Oxidase Like 2 Inhibition
Inhibition Mechanism | Molecular Target | Functional Outcome | Dependence on Catalytic Activity |
---|---|---|---|
Covalent Schiff base formation | Lysyl tyrosylquinone cofactor | Permanent catalytic inactivation | Absolute |
Fourth scavenger receptor cysteine-rich domain blockade | Protein interaction interfaces | Disrupted ECM remodeling and signaling | Independent |
Allosteric modulation | Regulatory sites distant from active site | Altered enzymatic kinetics | Variable |
The pseudo-irreversible complex formed by Compound Unii-Y3hmf6G24B facilitates collagen remodeling in fibrotic tissues by enabling macrophage-mediated matrix degradation. Inhibition of lysyl oxidase like 2 reduces collagen cross-linking density, enhancing the accessibility of matrix metalloproteinases to collagen fibrils. In hepatic fibrosis models, lysyl oxidase like 2 inhibition increases the localization of reparative monocyte-derived macrophages expressing membrane type 1 matrix metalloproteinase within fibrotic areas. These macrophages exhibit enhanced collagenolytic activity, as quantified by in situ zymography showing increased collagen degradation colocalized with second harmonic generation-positive fibers. This macrophage-dependent mechanism accelerates fibrosis resolution without directly cleaving collagen, representing a unique indirect pathway for extracellular matrix modulation [9].
Although Compound Unii-Y3hmf6G24B primarily acts through active site engagement, computational studies suggest potential allosteric effects on lysyl oxidase like 2 conformation. Molecular dynamics simulations of inhibitor-bound lysyl oxidase like 2 reveal long-range structural perturbations extending beyond the catalytic domain to the second and third scavenger receptor cysteine-rich domains. These simulations indicate that Compound Unii-Y3hmf6G24B binding induces a closed conformation that may restrict substrate access to the active site through steric hindrance. Specifically, the 2-chloropyridine ring rotation creates van der Waals contacts with Phe653, triggering a cascade of side chain rearrangements that propagate to the substrate entry channel [3] [10].
The copper-binding site serves as a critical allosteric node regulating lysyl oxidase like 2 activity. While the enzyme’s crystal structure shows a zinc-bound precursor state, copper loading induces significant conformational changes that activate catalysis. Compound Unii-Y3hmf6G24B binding alters copper coordination geometry, as evidenced by extended X-ray absorption fine structure spectroscopy showing distortion of the typical trigonal planar coordination involving three conserved histidine residues. This metal center perturbation may explain the inhibitor’s ability to prevent oxygen activation required for lysyl tyrosylquinone cofactor regeneration during the catalytic cycle [3].
Table 3: Predicted Allosteric Effects of Compound Unii-Y3hmf6G24B Binding
Allosteric Site | Conformational Change | Functional Impact |
---|---|---|
Copper-binding domain | Distorted metal coordination geometry | Impaired oxygen activation and LTQ regeneration |
Substrate entry channel | Narrowed diameter (4.2Å → 3.7Å) | Steric blockade of peptidyl-lysine access |
Scavenger receptor cysteine-rich domain 2 | Increased solvent exposure | Altered ECM protein binding affinity |
Calcium-binding site (20.4Å distant) | Altered octahedral coordination | Enhanced enzyme stability |
Deep learning models predict potential allosteric pockets at the interface between the catalytic domain and the fourth scavenger receptor cysteine-rich domain, though Compound Unii-Y3hmf6G24B shows negligible occupancy at these sites. Virtual screening of natural compounds identified Forsythoside A as a putative allosteric modulator that binds 16.7Å from the active site, reducing lysyl oxidase like 2 activity through long-range effects on active site flexibility. This suggests that future derivatives of Compound Unii-Y3hmf6G24B could be engineered to exploit these allosteric sites for enhanced selectivity. The allosteric modulation principles observed in class C G protein-coupled receptors—where ligand binding in extracellular domains induces conformational changes in intracellular regions—provide a conceptual framework for understanding how lysyl oxidase like 2 integrates catalytic and non-catalytic functions through long-range structural dynamics [8] [10].
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.:
CAS No.: